

# N-(4-bromophenyl)urea: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-(4-bromophenyl)urea**

Cat. No.: **B154420**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-(4-bromophenyl)urea**, a halogenated aromatic urea derivative, has emerged as a significant scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and visualizations of relevant chemical and biological pathways. The document covers the primary synthesis routes, highlights its crucial role in the development of anticonvulsant agents, and presents its physicochemical properties in a structured format for easy reference.

## Introduction

**N-(4-bromophenyl)urea**, with the CAS Registry Number 1967-25-5, is a white to off-white crystalline solid.<sup>[1]</sup> Its molecular structure, featuring a urea moiety attached to a brominated phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.<sup>[2]</sup> The presence of the bromine atom and the urea functional group provides sites for further chemical modifications, allowing for the creation of a diverse range of derivatives.<sup>[1]</sup> This guide explores the historical context of its synthesis and its evolution as a key building block in the development of therapeutic agents.

## Discovery and History

The synthesis of **N-(4-bromophenyl)urea** is well-documented in chemical literature, with early preparations being extensions of general methods for the synthesis of arylureas. One of the most established and widely cited methods involves the reaction of p-bromoaniline with an alkali metal cyanate, typically sodium or potassium cyanate, in an acidic medium.<sup>[3][4]</sup> This straightforward and efficient method has made **N-(4-bromophenyl)urea** readily accessible for research and development.

While a specific "discovery" by a single individual is not prominently documented, its preparation is rooted in the foundational work on urea derivatives in the late 19th and early 20th centuries. The primary application that has driven interest in **N-(4-bromophenyl)urea** is its use as a key intermediate in the synthesis of compounds with potential therapeutic activities, most notably anticonvulsant agents.<sup>[2][5]</sup> Researchers have utilized the **N-(4-bromophenyl)urea** scaffold to design and synthesize a variety of compounds that have been evaluated for their efficacy in controlling seizures.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-bromophenyl)urea** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference(s)
CAS Number	1967-25-5	[6]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O	[6]
Molecular Weight	215.05 g/mol	[6]
Appearance	White to off-white or purple powder/crystals	[1][2]
Melting Point	225-227 °C	[7]
Solubility	Soluble in organic solvents like DMSO and Methanol (slightly)	[1][8]
Storage	Keep in a dark place, sealed in dry, room temperature conditions	

## Experimental Protocols

### Synthesis of N-(4-bromophenyl)urea via the Cyanate Method

This protocol is adapted from a well-established procedure published in *Organic Syntheses*, known for its reliability and scalability.[4]

#### Materials:

- p-Bromoaniline (86 g, 0.5 mole)
- Glacial Acetic Acid (240 ml)
- Water (480 ml + 450 ml + 200 ml)
- Sodium Cyanate (65 g, 1 mole)

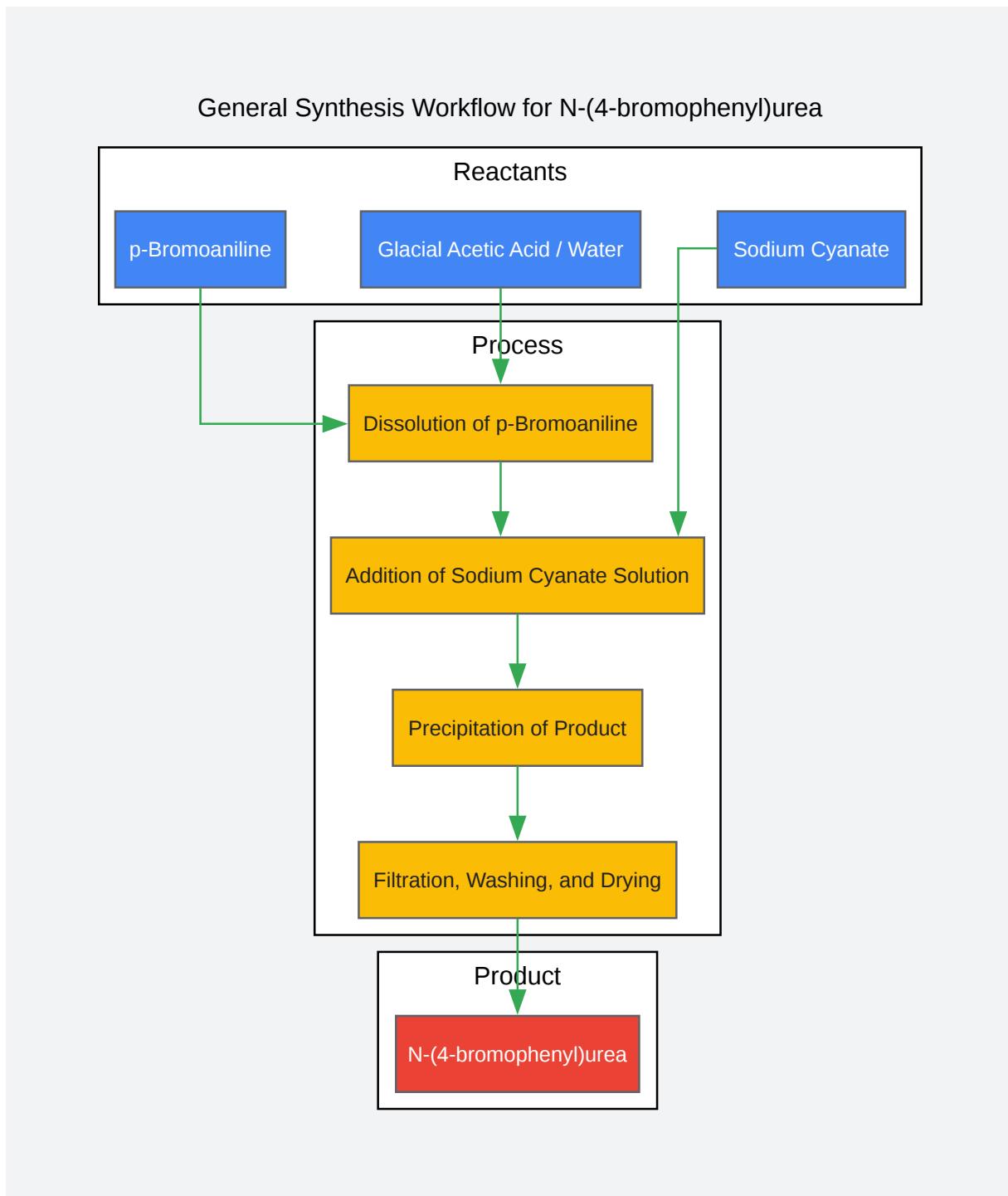
#### Procedure:

- In a 2-liter beaker, dissolve 86 g (0.5 mole) of p-bromoaniline in a mixture of 240 ml of glacial acetic acid and 480 ml of water at 35°C.
- In a separate beaker, prepare a solution of 65 g (1 mole) of sodium cyanate in 450 ml of water at 35°C.
- Slowly add approximately 50 ml of the sodium cyanate solution to the p-bromoaniline solution with stirring until a white crystalline precipitate of **N-(4-bromophenyl)urea** begins to form.
- Once precipitation starts, add the remainder of the sodium cyanate solution quickly with vigorous agitation. The temperature of the reaction mixture will rise to 50–55°C.
- Stir the resulting thick, paste-like suspension for an additional 10 minutes.
- Allow the mixture to stand at room temperature for 2–3 hours.
- Dilute the suspension with 200 ml of water and then cool to 0°C.
- Filter the product using suction, wash with water, and drain thoroughly.
- Dry the collected solid to obtain crude **N-(4-bromophenyl)urea**.

Yield: 95–100 g (88–93%) of crude product.<sup>[4]</sup> The product is typically of sufficient purity for subsequent synthetic steps but can be recrystallized from aqueous ethanol for higher purity.<sup>[4]</sup>

## General Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **N-(4-bromophenyl)urea**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(4-bromophenyl)urea**.

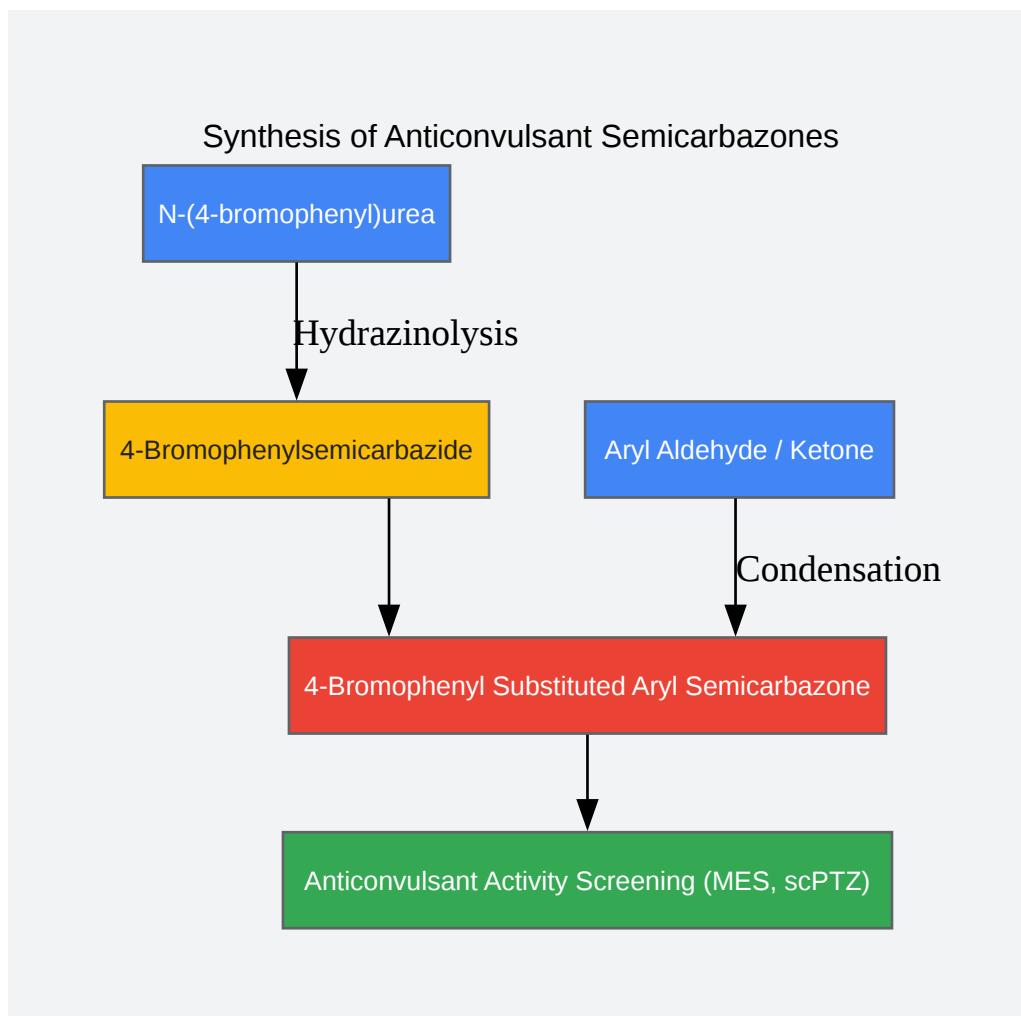
## Role in Drug Development: Anticonvulsant Activity

**N-(4-bromophenyl)urea** serves as a crucial starting material for the synthesis of various derivatives that have shown promising anticonvulsant activity.<sup>[5]</sup> The general strategy involves the modification of the urea functional group to introduce different pharmacophores.

## Synthesis of Anticonvulsant Semicarbazones

One notable application is in the synthesis of 4-bromophenyl substituted aryl semicarbazones.<sup>[5]</sup> These compounds have been evaluated for their anticonvulsant properties in various animal models.

The general synthetic pathway is outlined below:



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to anticonvulsant semicarbazones.

## Quantitative Data from Anticonvulsant Studies

The following table summarizes representative data from anticonvulsant screening of **N-(4-bromophenyl)urea** derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for identifying potential antiepileptic drugs.

Compound Type	Test Model	Activity	Reference(s)
4-Bromophenyl Semicarbazones	MES	Active	<a href="#">[5]</a>
4-Bromophenyl Semicarbazones	scPTZ	Active in some derivatives	<a href="#">[5]</a>
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives	MES	Active	<a href="#">[9]</a>
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives	scPTZ	Generally inactive	<a href="#">[9]</a>

## Conclusion

**N-(4-bromophenyl)urea** is a compound of significant interest due to its straightforward synthesis and its utility as a versatile intermediate in organic and medicinal chemistry. Its historical development is intertwined with the broader advancements in urea chemistry. The primary modern application lies in its role as a scaffold for the development of novel anticonvulsant agents. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and development in this promising area. As the quest for new and more effective therapeutics continues, the importance of foundational molecules like **N-(4-bromophenyl)urea** remains paramount.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. cymitquimica.com [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-BROMOPHENYLUREA | 1967-25-5 [chemicalbook.com]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(4-bromophenyl)urea: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154420#discovery-and-history-of-n-4-bromophenyl-urea\]](https://www.benchchem.com/product/b154420#discovery-and-history-of-n-4-bromophenyl-urea)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)